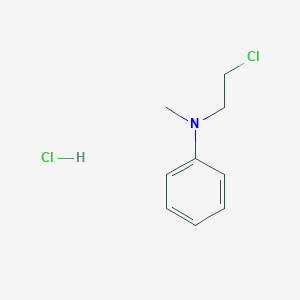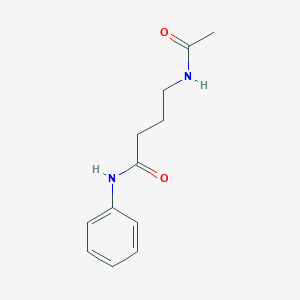
4-Acetamido-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-N-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-N-phenylbutanamide typically involves the acylation of aniline derivatives. One common method is the reaction of aniline with acetic anhydride to form acetanilide, which is then subjected to further reactions to introduce the butanamide group. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Acetamido-N-phenylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various conditions.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of 4-Acetamido-N-phenylbutanamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-TEMPO: A stable radical used for oxidation reactions.
4-Acetamidobenzoic acid: An intermediate in the synthesis of various organic compounds.
N-Acetyl-p-aminobenzoic acid: Known for its use in the pharmaceutical industry
Uniqueness
4-Acetamido-N-phenylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an acetamido group with a phenylbutanamide chain allows for versatile applications and interactions that are not observed in other similar compounds.
Properties
CAS No. |
50841-22-0 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-acetamido-N-phenylbutanamide |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)13-9-5-8-12(16)14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
KOLFGHIYLRBJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B14653988.png)
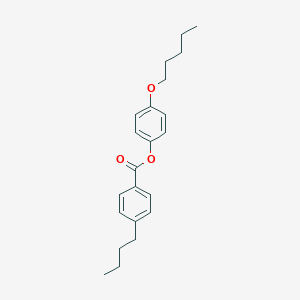

![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)
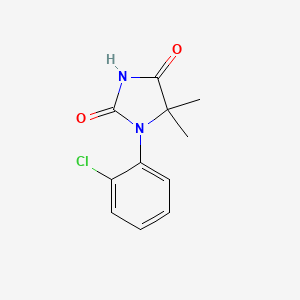
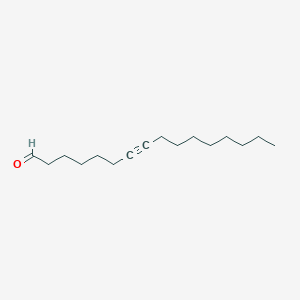
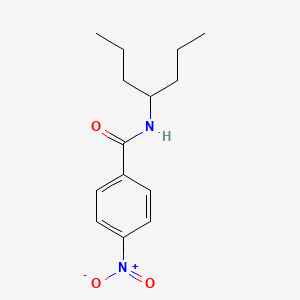

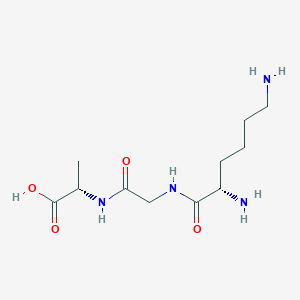
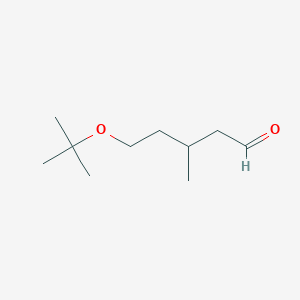
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline](/img/structure/B14654066.png)
